7-{[1,1'-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their versatile bioactivities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound, featuring a biphenyl group and a triazolo[1,5-a]pyrimidine scaffold, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main synthetic routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of aminoguanidine with ethyl benzoyl-acetate to form 3-amino-1,2,4-triazole, followed by condensation with ethyl acetoacetate to form the pyrimidinone ring .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the compound’s structure.
Scientific Research Applications
7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications. It has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has applications in medicinal chemistry as an antibacterial, antifungal, antiviral, and antiparasitic agent .
Mechanism of Action
The mechanism of action of 7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other [1,2,4]triazolo[1,5-a]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural features and bioactivities.
Uniqueness: The uniqueness of 7-{[1,1’-BIPHENYL]-4-YL}-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its biphenyl group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent bioactivities.
Properties
IUPAC Name |
2-ethyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-2-18-21-19-20-13-12-17(23(19)22-18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIININNEBBLGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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